molecular formula C10H10F2O3 B2577681 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde CAS No. 1179127-75-3

4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde

Cat. No.: B2577681
CAS No.: 1179127-75-3
M. Wt: 216.184
InChI Key: JDMUOHKJYFLCRV-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde: is an organic compound characterized by the presence of a difluoroethoxy group and a methoxy group attached to a benzaldehyde core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological and medical research, this compound may be explored for its potential pharmacological properties. The presence of the difluoroethoxy group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde depends on its specific application. In pharmacological contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)-3-methoxybenzaldehyde
  • 4-(2,2,2-Trifluoroethoxy)-3-methoxybenzaldehyde
  • 4-(2-Fluoroethoxy)-3-methoxybenzaldehyde

Comparison: Compared to similar compounds, 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMUOHKJYFLCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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